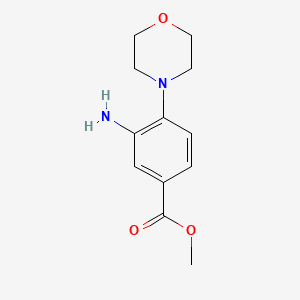

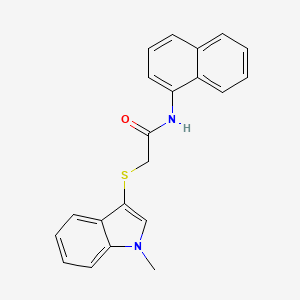

![molecular formula C14H15NO5S B2457975 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034292-94-7](/img/structure/B2457975.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . Another method involves the use of 2,3-dihydroxybenzoic acid as the initial material .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the structure of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols has been established through palladium-catalyzed highly enantioselective intramolecular O-arylation .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C-O coupling of 2-(2-halophenoxy)-propane-1,3-diols has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the physicochemical properties of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine have been studied .Scientific Research Applications

B-Raf Inhibitory and Anti-proliferation Activities

Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin, such as C14 and D10, have been synthesized and evaluated for B-Raf inhibitory and anti-proliferation activities. These compounds have shown significant biological activity, comparable or superior to positive controls like Erlotinib. The introduction of 2,3-dihydrobenzo[b][1,4]dioxin structure enhanced the bioactivity of these compounds (Yang et al., 2012).

Antioxidant Activity

Aminothiazole derivatives, similar to dendrodoine, which is chemically synthesized and analogous to dendrodoine, exhibit significant antioxidant ability. These compounds, including dendrodoine analogues, show various degrees of antioxidant activity in different biochemical assays (De et al., 2008).

Antioxidant Profile of Analogues

A study on 2,3-dihydrobenzo[b]furan-5-ol and its analogues provided insights into their antioxidant profiles. These compounds were assessed for their redox properties, capacity to inhibit lipid peroxidation, reactivity toward tert-butoxyl radicals, and more. The findings suggest that with varying chalcogen substitution, the antioxidant capacity of these compounds changes (Malmström et al., 2001).

Synthesis of Polycyclic Aromatic Hydrocarbons

Research on the synthesis of Dibenzo[def,p]chrysene, a potent polycyclic aromatic hydrocarbon, involves the use of compounds with 2,3-dihydrobenzo[b][1,4]dioxin structures. This synthesis is crucial for studying the metabolic activation and DNA binding of these carcinogenic compounds (Sharma et al., 2004).

Synthesis of 1,4-Dioxene Derivatives

The synthesis of 1,4-dioxene derivatives for use in organic synthesis has been explored. These derivatives are valuable for their potential applications in various chemical reactions and drug development processes (Hanna & Michaut, 2000).

Pharmacophoric Heterocyclic Nucleus

2,3-Dihydrobenzo[b][1,4]oxathiine, a derivative of 2,3-dihydrobenzo[b][1,4]dioxin, is a pharmacophoric heterocyclic nucleus with a wide range of biological activities. It has been explored for its potential as antimycotics, multi-defense antioxidants, and estrogen receptor ligands (Viglianisi & Menichetti, 2010).

Antioxidant and Antimicrobial Activities

Research has been conducted on the synthesis of various derivatives of 2,3-dihydrobenzo[b][1,4]dioxin and their evaluation for antioxidant and antimicrobial activities. These studies contribute to the understanding of the potential therapeutic applications of these compounds (Mohamed et al., 2012).

properties

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5S/c16-14(15-6-10-5-9(15)8-21(10,17)18)13-7-19-11-3-1-2-4-12(11)20-13/h1-4,9-10,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBYISQZHXAVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2(=O)=O)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(furan-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2457894.png)

![methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2457895.png)

![(2E)-3-(furan-2-yl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}prop-2-enamide](/img/structure/B2457898.png)

![1-(2,3-Dichlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2457907.png)

![5-fluoro-3-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2457908.png)

![methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2457910.png)